(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt
Brand Name:
Vulcanchem
CAS No.:
5817-22-1
VCID:
VC0014339
InChI:
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1
SMILES:
CC(C)C(C(C(=O)O)N)O
Molecular Formula:
C6H13NO3
Molecular Weight:
147.17 g/mol
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt
CAS No.: 5817-22-1
Reference Standards
VCID: VC0014339
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
CAS No. | 5817-22-1 |
---|---|
Product Name | (2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride Salt |
Molecular Formula | C6H13NO3 |
Molecular Weight | 147.17 g/mol |
IUPAC Name | (2S)-2-amino-3-hydroxy-4-methylpentanoic acid |
Standard InChI | InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 |
Standard InChIKey | ZAYJDMWJYCTABM-ROLXFIACSA-N |
Isomeric SMILES | CC(C)C([C@@H](C(=O)O)N)O |
SMILES | CC(C)C(C(C(=O)O)N)O |
Canonical SMILES | CC(C)C(C(C(=O)O)N)O |
Synonyms | eta-hydroxyleucine beta-hydroxyleucine hydrochloride, erythro-(DL)-isomer beta-hydroxyleucine, (DL)-isomer beta-hydroxyleucine, threo-(DL)-isomer beta-hydroxyleucine, threo-(L)-isome |
PubChem Compound | 134611 |
Last Modified | Nov 11 2021 |
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